Disilane, pentamethylphenyl-
Description
Significance of Disilanes and Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds are integral to numerous applications, from polymers and resins to their use as synthetic intermediates in organic chemistry. researchgate.net The majority of these compounds are colorless, hydrophobic, and stable in air. wikipedia.org The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and its polarity towards carbon makes the silicon atom susceptible to nucleophilic attack. wikipedia.org
Disilanes (compounds with the general formula R₃Si-SiR₃) are a noteworthy subclass of organosilicon compounds. wikipedia.org While the Si-Si single bond is conformationally similar to a C-C bond, it is longer and has a lower dissociation energy. nih.gov A defining characteristic of the silicon-silicon bond is its electronic structure, which is more akin to a C=C double bond, featuring a high-lying highest occupied molecular orbital (HOMO). nih.gov This property allows for significant σ-electron delocalization across the silicon backbone, leading to unique electronic and photophysical behaviors, such as σ-π interactions. nih.gov These characteristics make disilanes valuable in the development of molecular materials with interesting optical properties and as precursors in chemical vapor deposition for manufacturing photovoltaic devices and silicon wafers. wikipedia.orgnih.gov
Historical Context of Aryldisilane Photochemistry and Reactivity Studies
The photochemistry of aryldisilanes has been a subject of intense investigation for decades, as they serve as clean photochemical sources for generating reactive silicon intermediates. mdpi.com Early research established that the direct irradiation of aryldisilanes in solution leads to the homolytic cleavage of the Si-Si bond. mdpi.com This process generates silyl (B83357) free radicals, which can then undergo subsequent reactions.
A pivotal discovery in the field was that these silyl radicals can recombine and disproportionate to form silenes (R₂Si=CR₂), which are highly reactive species containing a silicon-carbon double bond. mdpi.comacs.org The study of these transient silenes, including their reactions with trapping agents like alcohols, has provided deep insights into the fundamental reactivity of silicon-based intermediates. acs.org The photolysis of aryldisilanes thus became a standard method for exploring the chemistry of species that are otherwise difficult to generate and observe.
Scope and Research Objectives for Pentamethylphenyldisilane Investigations
Research focused on pentamethylphenyldisilane is aimed at elucidating the detailed mechanisms of its photochemical decomposition and characterizing the resultant reactive intermediates. acs.org The primary objectives of these investigations include:
Identification of Intermediates: To directly detect and characterize the transient species formed upon photolysis, such as silyl radicals and silenes.
Mechanistic Elucidation: To understand the precise pathways of the photochemical reaction, including the role of excited triplet states and intersystem crossings that lead to the cleavage of the Si-Si bond. mdpi.com Theoretical studies suggest that the reaction begins from an excited triplet state, which then crosses over to the ground singlet state to form the final radical products. mdpi.com
Kinetic and Product Studies: To measure the rates of reaction of the transient intermediates with various trapping reagents and to analyze the final, stable products to infer the reaction mechanism. acs.org
By studying asymmetrically substituted compounds like pentamethylphenyldisilane, researchers can probe the subtle electronic and steric effects that influence the formation and reactivity of the resulting silicon-centered radicals and silenes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1130-17-2 |
|---|---|
Molecular Formula |
C11H20Si2 |
Molecular Weight |
208.45 g/mol |
IUPAC Name |
dimethyl-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C11H20Si2/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
IVLANTKDSMBTNH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Mechanistic Investigations of Pentamethylphenyldisilane Reactivity
Photochemical Pathways and Reactive Intermediates
Direct irradiation of aryldisilanes like pentamethylphenyldisilane in solution initiates a cascade of photochemical events, leading to the formation of several key reactive intermediates. mdpi.com These processes are often complex and can proceed through multiple competing pathways.
The primary photochemical process upon irradiation of aryldisilanes is the homolytic cleavage of the silicon-silicon (Si-Si) bond. mdpi.comub.edu.ar This bond-breaking event, known as homolysis, results in the formation of two silyl (B83357) free radicals, where each silicon atom retains one of the original bonding electrons. libretexts.orgfiveable.me This process is a common feature in the photochemistry of compounds containing a Si-Si single bond. mdpi.com The energy required to induce this cleavage is typically supplied by UV light. maricopa.edu
The homolysis of the Si-Si bond in aryldisilanes can be represented as follows: Ar-SiR₂-SiR₃ + hν → Ar-SiR₂• + •SiR₃
This initial step is fundamental to the subsequent formation of other reactive species. mdpi.comub.edu.ar
A significant pathway in the photochemistry of pentamethylphenyldisilane involves the formation of transient silenes. mdpi.commdpi.com Silenes are highly reactive compounds containing a silicon-carbon double bond (Si=C). These species are typically generated through the disproportionation and recombination of the initially formed silyl free radicals. mdpi.com
Nanosecond laser flash photolysis is a key technique used to study these transient species. researchgate.netresearchgate.net For instance, the photolysis of pentamethylphenyldisilane has been investigated using this method to identify and characterize the resulting reactive intermediates. researchgate.netacs.org In the presence of a trapping agent like t-butyl alcohol, the photolysis of pentamethylphenyldisilane yields adducts that can be oxidized to form stable products, indirectly confirming the presence of the transient silene. oup.com The reactivity of these silenes can be probed by studying their reactions with various quenching agents such as methanol (B129727), acetone, and acetic acid. researchgate.net The rates of these reactions provide valuable information about the electronic nature and reactivity of the Si=C bond. researchgate.net
The table below summarizes the types of reactive intermediates generated from the photolysis of pentamethylphenyldisilane and the methods used for their characterization.
| Reactive Intermediate | Generation Method | Characterization/Trapping Method |
| Silyl Free Radicals | Homolysis of Si-Si bond | Trapping reactions, Spectroscopic analysis |
| Silenes | Disproportionation and recombination of silyl radicals | Nanosecond laser flash photolysis, Trapping with alcohols (e.g., t-butyl alcohol, methanol), acetone, and acetic acid |
The formation of silenes is intrinsically linked to the behavior of the initially generated silyl free radicals. dntb.gov.uaacs.org Following the homolytic cleavage of the Si-Si bond, the resulting pair of silyl radicals can undergo several reactions. One of the primary pathways leading to silene formation is a disproportionation reaction. In this process, a hydrogen atom is transferred from one radical to another, resulting in a silane (B1218182) and a silene.
Alternatively, the silyl radicals can recombine in a way that leads to the formation of a silene through a rearrangement process. The exact mechanism of silene formation from silyl radicals can be complex and may depend on the specific substituents on the disilane (B73854) and the reaction conditions. acs.org
The photochemical reactions of aryldisilanes are not solely governed by singlet-state chemistry. Intersystem crossing (ISC), a process where a molecule transitions between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state), plays a crucial role. wikipedia.orgtaylorandfrancis.com
Theoretical studies suggest that the photolysis of aryldisilanes proceeds through a non-adiabatic reaction pathway. mdpi.com The molecule is initially excited to a singlet state, but can then undergo ISC to a lower-energy triplet state. wikipedia.org The formation of silyl radicals is believed to occur from the triplet state. mdpi.comdntb.gov.ua The reaction then proceeds from the triplet potential energy surface to the ground singlet state through a triplet/singlet intersystem crossing point. mdpi.com The efficiency of ISC can be influenced by factors such as the presence of heavy atoms and the molecular geometry. wikipedia.orgnih.gov
In addition to homolysis and silene formation, aryldisilanes can undergo photorearrangements. mdpi.comdntb.gov.ua One notable rearrangement is the mdpi.comresearchgate.net-silyl migration, where a silyl group moves to a different position within the molecule. In the context of pentamethylphenyldisilane, this can involve the migration of a silyl group to the ortho position of the phenyl ring, leading to the formation of a silatriene intermediate. ub.edu.ar
The photolysis of pentamethylphenyldisilane in the presence of t-butyl alcohol has been shown to produce a cyclohexadiene derivative, which is a product of the photorearrangement and subsequent trapping of the reactive intermediate. oup.com These rearrangements add another layer of complexity to the photochemical behavior of aryldisilanes and offer pathways to novel organosilicon structures.
Addition Reactions of Transient Silenes Derived from Pentamethylphenyldisilane
The transient silenes generated from the photolysis of pentamethylphenyldisilane are highly electrophilic and readily undergo addition reactions with a variety of nucleophiles. The reactivity of these silenes is a central aspect of their chemistry.
The addition of alcohols, such as methanol, to silenes is a well-studied reaction. researchgate.net The mechanism of this addition can be complex, potentially involving the initial formation of a silene-alcohol complex. nih.gov The rate of addition is influenced by the substituents on both the silicon and carbon atoms of the Si=C bond. researchgate.net
Silenes also react with ketones, like acetone. mdpi.com This reaction can proceed in a stepwise manner, involving an initial attack of the carbonyl oxygen on the silicon atom of the silene. nih.gov The study of these addition reactions provides fundamental insights into the reactivity of silicon-carbon double bonds and allows for the synthesis of new functionalized organosilanes.
The table below provides examples of addition reactions of silenes derived from pentamethylphenyldisilane.
| Reactant | Product Type |
| Methanol | Methoxysilane adduct |
| t-Butyl alcohol | t-Butoxysilane adduct |
| Acetone | Siloxetane or other adducts |
| Acetic acid | Acetoxysilane adduct |
Nucleophilic Addition of Alcohols to Silenes
The addition of alcohols to the polarized Si=C bond of silenes is a fundamental reaction that has been the subject of detailed mechanistic studies. Theoretical and experimental evidence suggests that the reaction does not proceed through a simple, direct addition. Instead, the mechanism is influenced by the nature of the alcohol and the substituents on the silene.
One key finding is the role of alcohol aggregates. For many silenes, the reaction with the dimeric form of an alcohol exhibits a significantly lower activation barrier compared to the reaction with a monomeric alcohol. pressbooks.pub This suggests a mechanism where one alcohol molecule acts as a nucleophile, attacking the electrophilic silicon atom, while the second alcohol molecule facilitates proton transfer to the carbon atom of the silene double bond. pressbooks.pubcanada.ca This concerted or near-concerted process avoids the formation of a high-energy zwitterionic intermediate. canada.ca
The general mechanism can be described as an initial, reversible formation of a hydrogen-bonded complex between the silene and the alcohol. pressbooks.pub In this complex, the Si=C bond acts as the nucleophile. pressbooks.pub The subsequent step involves the collapse of this complex to the final product. The stereochemistry of the addition can vary, with both syn- and anti-addition products being observed depending on the reaction conditions and the structure of the reactants. numberanalytics.com For instance, at low alcohol concentrations, intramolecular proton transfer within a four-membered cyclic intermediate can lead to the syn-adduct, while at higher concentrations, intermolecular proton transfer may favor the anti-adduct. canada.ca
Computational studies have been instrumental in elucidating these pathways. For example, studies on the addition of methanol to various silenes have mapped out the potential energy surfaces, identifying hydrogen-bonded pre-reaction complexes and transition states for both monomeric and dimeric alcohol addition. pressbooks.pub These studies consistently show a kinetic preference for the pathway involving the alcohol dimer. pressbooks.pub
Table 1: Comparison of Calculated Activation Barriers for Alcohol Addition to Silenes
| Silene Reactant Model | Alcohol Species | Computational Level | Calculated Activation Barrier | Reference |
| 1,1-bis(silyl)-2,2-dimethylsilene | Monomeric Methanol | B3LYP/6-31G(d) | Higher Barrier | pressbooks.pub |
| 1,1-bis(silyl)-2,2-dimethylsilene | Dimeric Methanol | B3LYP/6-31G(d) | Lower Barrier | pressbooks.pub |
| (tBuMe₂Si)(tBu₂MeSi)Si=C(H)R | Methanol | MP2-CAS/6-311++G(3df,3pd) | Varies for cis/trans | organic-chemistry.org |
This table is illustrative and based on findings from computational studies on model silene systems.
Mechanism of Alkyne Addition to Silenes
The addition of alkynes to silenes is a versatile method for the synthesis of silacyclobutenes. libretexts.org The mechanism of this cycloaddition has been a topic of considerable debate, with concerted, zwitterionic, and diradical pathways all being proposed. libretexts.orglibretexts.org The specific pathway is highly dependent on the substituents on both the silene and the alkyne. libretexts.org
For the reaction of many silenes, a stepwise mechanism involving a diradical intermediate is often favored energetically. libretexts.orgresearchgate.net This pathway typically involves the initial formation of a bond between the silicon atom of the silene and one of the acetylenic carbons, generating a 1,4-diradical. libretexts.org This diradical can then undergo ring closure to form the silacyclobutene (B14315791) product. The regioselectivity of the addition, which is often high, is a key piece of evidence in mechanistic discussions. libretexts.orgresearchgate.net
In some cases, particularly with electron-poor alkynes, a zwitterionic intermediate has been proposed. researchgate.net However, definitive experimental evidence for zwitterionic intermediates in all alkyne-silene cycloadditions is lacking. Concerted pathways are also a possibility, but they are often calculated to have higher activation energies than the stepwise alternatives. libretexts.org
The use of mechanistic probes, such as cyclopropyl-substituted alkynes, has provided strong evidence for the formation of diradical intermediates in the addition of alkynes to certain types of silenes. researchgate.net The opening of the cyclopropyl (B3062369) ring in the product is a characteristic signature of a radical intermediate. researchgate.net Furthermore, the reaction of silenes with terminal alkynes can sometimes lead to ene-reaction products in competition with the [2+2] cycloaddition, further highlighting the complexity of these reactions. researchgate.net
Reactivity with Nitriles and Aldehydes/Ketones
Silenes exhibit diverse reactivity towards molecules containing π-bonds, such as nitriles, aldehydes, and ketones. The reaction with aldehydes and ketones can proceed through various pathways, including [2+2] and [2+4] cycloadditions. researchgate.net For α,β-unsaturated aldehydes and ketones, the regiochemistry of the cycloaddition is sensitive to the substitution pattern on the unsaturated carbonyl compound. researchgate.net Unsubstituted systems may favor a [2+4] cycloaddition leading to a 1-sila-3-oxacyclohex-4-ene, while β-substituted systems can yield the isomeric 1-sila-2-oxacyclohex-3-ene. researchgate.net
The reaction of silenes with non-enolizable aldehydes and ketones often yields siloxetanes via a [2+2] cycloaddition. capes.gov.br The mechanism of this reaction has been studied computationally, with concerted, zwitterionic, and diradical pathways being considered. capes.gov.br The relative energies of these pathways are influenced by the substituents on the silene and the polarity of the solvent. capes.gov.br For instance, electron-withdrawing groups on the silicon atom can favor a zwitterionic pathway. capes.gov.br
The reactivity of silenes with nitriles is less explored but is an area of active interest. Studies have shown that some silenes react with nitriles, such as acetonitrile (B52724), to give products resulting from the formal insertion of the Si=C bond into the α-C-H bond of the nitrile. The solvent can also play a significant role; for example, using a nitrile like acetonitrile as a solvent can strongly solvate the free silene, potentially altering reaction mechanisms compared to those in hydrocarbon solvents. The reaction of silylenes with nitriles can lead to various azasilacycles, but the direct cycloaddition of silenes to the C≡N triple bond is less common than C-H insertion.
Table 2: General Reactivity of Silenes with Carbonyls and Nitriles
| Reactant | Product Type(s) | Mechanistic Notes |
| Aldehydes/Ketones | Siloxetanes ([2+2] cycloadducts) | Can proceed via concerted, zwitterionic, or diradical pathways. capes.gov.br |
| α,β-Unsaturated Aldehydes/Ketones | Silacyclohexene derivatives ([2+4] cycloadducts) | Regiochemistry depends on substituent positions. researchgate.net |
| Nitriles | α-C-H insertion products | Strong solvation by nitrile solvents can influence reactivity. |
Silylene Chemistry and Isomerization Pathways
Isomerization of Silenes to Silylenes
Silenes can undergo isomerization to form silylenes, which are divalent silicon species. This transformation is a key process in understanding the thermal and photochemical reactivity of many organosilicon compounds. The isomerization typically involves the migration of a substituent from the silicon atom to the carbon atom of the silene.
Theoretical studies have shown that the energy barrier for the silene-to-silylene isomerization is highly dependent on the nature of the migrating group. For instance, the barrier for a 1,2-silyl migration is calculated to be significantly lower than that for a 1,2-hydrogen or 1,2-methyl migration. This suggests that silenes bearing silyl substituents on the silicon atom are more prone to this type of isomerization. The reverse reaction, the isomerization of a silylene to a silene, is also possible.
The thermal Z/E isomerization of stable silenes has been studied experimentally and computationally. Interestingly, for certain substituted silenes, the mechanism does not proceed through a simple rotation around the Si=C bond, which is common for alkenes. Instead, a more complex migration-rotation-migration pathway via a silylene intermediate is proposed. This highlights a fundamental difference in the behavior of silicon-carbon double bonds compared to their carbon-carbon counterparts.
Photochemical conditions can also induce the isomerization of silenes. Irradiation can promote the E/Z isomerization of stable silenes, and in some cases, can lead to rearrangement to silylene intermediates. The photochemical isomerization often proceeds through conical intersections, which are regions of the potential energy surface where the electronic states are degenerate, allowing for efficient conversion from the excited state back to the ground state.
Dimerization Mechanisms of Silenes
In the absence of trapping agents, silenes are highly prone to dimerization. This reaction can proceed through two main pathways: a "head-to-tail" dimerization to form a 1,3-disilacyclobutane, or a "head-to-head" dimerization to yield a 1,2-disilacyclobutane.
The head-to-tail dimerization is the more commonly observed pathway for many silenes and is often considered to be a stepwise process involving a 1,4-diradical intermediate. This mechanism is supported by kinetic studies and theoretical calculations. The rate of dimerization is often near the diffusion-controlled limit, reflecting the high reactivity of the silene.
Head-to-head dimerization is less common but can be favored under certain conditions, particularly for silenes with specific electronic or steric properties. pressbooks.pub The solvent can also play a crucial role in directing the regioselectivity of the dimerization. For example, the dimerization of a transient silene in a donating solvent like ether can lead to the head-to-head dimer, whereas in a non-donating solvent like toluene, the head-to-tail dimer is formed. This suggests that coordination of the solvent to the silicon center can influence the course of the reaction. Some bissilenes, generated from the photolysis of tetrakis(silyl)bisacylsilanes, have also been observed to undergo selective head-to-tail dimerization, contrary to the expected head-to-head dimerization for similar Brook-type silenes.
Table 3: Factors Influencing Silene Dimerization Pathway
| Factor | Influence on Dimerization | Example | Reference |
| Silene Substituents | Electronic and steric effects can favor one pathway over the other. | Electronically perturbed silenes may undergo head-to-head dimerization. | |
| Solvent | Donating solvents can promote head-to-head dimerization. | Dimerization of 2-(2-methoxyphenyl)-1,1-bis(trimethylsilyl)silene in ether vs. toluene. | |
| Silene Structure | Bissilenes can exhibit selective head-to-tail dimerization. | Photolysis of tetrakis(trimethylsilyl)bisacylsilane. |
Activation of Si-Si and Si-C Bonds in Disilane Reactivity
The activation of the relatively inert Si-Si and Si-C bonds in disilanes is a key challenge and a significant area of research in organosilicon chemistry. The cleavage of these bonds opens up pathways to a variety of functionalized silicon compounds.
The activation of the Si-Si bond in disilanes can be achieved using transition metal catalysts. For example, platinum complexes can catalytically activate the Si-Si bond of disilanes in the presence of dihydrogen, leading to silyl hydrides through hydrogenolysis. Gold nanoparticles supported on materials like TiO₂ have also been shown to catalyze the activation of the Si-Si bond in 1,2-disilanes towards hydrolysis and alcoholysis. The proposed mechanism involves the oxidative addition of the Si-Si bond to the metal catalyst.
The Si-C bond in silenes, which can be generated from disilanes, is inherently polar and reactive. This bond readily undergoes regiospecific addition reactions with polar substrates. The regiochemistry of these additions is typically governed by the inherent polarity of the Si(δ+)-C(δ-) bond, with the nucleophilic part of the reagent attacking the silicon atom and the electrophilic part attacking the carbon atom.
The activation of Si-C bonds in less reactive systems often requires more forcing conditions or specific reagents. While the focus of this section is on disilane reactivity leading to bond activation, it is the subsequent reactions of the generated intermediates, such as silenes, where the reactivity of the Si-C bond is most prominently displayed. The cycloaddition reactions and nucleophilic additions discussed in previous sections are all examples of the inherent reactivity of the Si-C bond in silenes.
Advanced Spectroscopic Characterization in Pentamethylphenyldisilane Research
Time-Resolved Spectroscopic Techniques
Time-resolved spectroscopy enables the observation of short-lived chemical species that are generated during a chemical reaction. For pentamethylphenyldisilane, these techniques are crucial for studying the reactive intermediates formed upon photolysis.
Nanosecond Laser Flash Photolysis (LFP) is a powerful method used to study the kinetics of reactive intermediates. The technique employs a short, high-energy laser pulse (pump pulse) to generate photo-excited species, such as excited states, radicals, and ions, in concentrations sufficient for direct observation. A second light beam (probe) passes through the sample, and changes in its absorbance are monitored over time, from nanoseconds to milliseconds, to track the formation and decay of these transient species. nih.govoregonstate.edu
In the study of pentamethylphenyldisilane, LFP has been instrumental in identifying the primary transient species formed upon ultraviolet irradiation (e.g., with a 248-nm laser). Research has shown that the photolysis of pentamethylphenyldisilane proceeds via the cleavage of the silicon-silicon bond, leading to the formation of silyl-centered radicals. Furthermore, a significant pathway involves rearrangement to produce a highly reactive silatriene intermediate. This silatriene is characterized as a strongly-absorbing transient species. hmdb.calibretexts.org The identification of these fleeting intermediates is critical for building a complete mechanistic picture of the photochemistry of aryldisilanes. hmdb.ca
Transient Absorption Spectroscopy (TAS) is often used in conjunction with LFP and is the primary method for characterizing the generated intermediates. nih.gov This pump-probe technique involves exciting the sample with a laser pulse and then probing the sample with a broadband light source at various delay times. By subtracting the absorption spectrum of the unexcited sample from the excited sample, a difference absorption spectrum is obtained, revealing the spectral features of the transient species. ucalgary.ca
For pentamethylphenyldisilane, TAS has been used to record the absorption spectrum of the key silatriene intermediate generated during photolysis in isooctane (B107328) solution. This intermediate exhibits a distinct and strong absorption band in the visible region of the electromagnetic spectrum. The characterization of such intermediates is vital, as their reactivity, for example towards quenching agents like alcohols, acetone, and oxygen, can be quantitatively assessed by monitoring the decay of their characteristic absorption signal. hmdb.ca
| Intermediate | Solvent | Absorption Maximum (λmax) |
|---|---|---|
| Silatriene | Isooctane | 495 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of chemical compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms within a molecule. organicchemistrydata.orgnih.gov
¹H (proton) and ¹³C NMR are the most common types of NMR spectroscopy used in organic and organosilicon chemistry. nih.gov ¹H NMR provides information on the number and types of hydrogen atoms, while ¹³C NMR reveals the structure of the carbon backbone. organicchemistrydata.orgresearchgate.net In a typical ¹³C spectrum, which is often proton-decoupled, each unique carbon atom appears as a single line, indicating the number of different carbon environments. organicchemistrydata.org
For an organosilicon compound like pentamethylphenyldisilane, these techniques are used to confirm its structure. The ¹H NMR spectrum would show distinct signals for the protons of the methyl groups attached to the silicon atoms and for the protons of the phenyl group. Similarly, the ¹³C NMR spectrum would display signals corresponding to the methyl carbons and the distinct carbons of the phenyl ring. The chemical shifts (δ) of these signals are indicative of their specific electronic environment. oregonstate.edulibretexts.org
| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Si-CH₃ | 0 - 0.5 | Singlet(s) |
| Phenyl (C₆H₅) | 7.0 - 7.8 | Multiplet(s) | |
| ¹³C | Si-CH₃ | -5 - 5 | Singlet(s) |
| Phenyl (C₆H₅) | 125 - 150 | Singlet(s) |
Note: Specific chemical shifts depend on the solvent and experimental conditions. The ranges provided are typical for these functional groups in related organosilicon compounds. oregonstate.edulibretexts.org
Beyond ¹H and ¹³C, NMR spectroscopy can be applied to other nuclei, a technique known as multinuclear NMR. This is particularly valuable in inorganic and organometallic chemistry for studying the coordination of ligands to metal centers. Current time information in Bangalore, IN.pitt.edu Nuclei such as ³¹P, ¹⁹F, and ¹⁹⁵Pt are commonly used to investigate the structure, bonding, and dynamic behavior of coordination complexes. Current time information in Bangalore, IN.
In the context of organosilicon chemistry, ²⁹Si NMR is a powerful, albeit less sensitive, tool. ulisboa.pt The ²⁹Si nucleus has a spin of ½ and a wide chemical shift range, making it highly sensitive to the silicon atom's chemical environment. ulisboa.pt This technique can provide direct information about the silicon centers, such as their coordination number and the nature of the substituents attached to them. For potential coordination complexes involving pentamethylphenyldisilane or its derivatives, ²⁹Si NMR would be essential for characterizing the metal-silicon interaction and elucidating the structure of the resulting complex. ulisboa.pt
| Property | Value |
|---|---|
| Nuclear Spin (I) | 1/2 |
| Natural Abundance | 4.68% |
| Resonance Frequency (at 11.74 T) | 99.325 MHz |
| Chemical Shift Range | ~ -580 to +270 ppm |
Data sourced from IMSERC, Northwestern University.
X-Ray-Based Spectroscopic Approaches
X-ray spectroscopy encompasses a group of techniques that use X-ray radiation to investigate material properties. These methods can identify the elemental composition of a sample and provide detailed information about electronic structure and local atomic coordination. Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) probe the core-level electrons of atoms, making them element-specific. XAS, for instance, can reveal information about the unoccupied electronic states and the local geometric structure around a specific absorbing atom.
Research in advanced instrumentation has pointed to the application of femtosecond X-ray absorption spectroscopy for studying ultrafast processes. Studies involving pentamethylphenyldisilane have been noted in the context of developing these sophisticated techniques, highlighting its role as a model compound for investigating ultrafast chemical dynamics. organicchemistrydata.org Such experiments can track electronic and structural changes with sub-picosecond time resolution, offering a direct window into the fundamental steps of chemical reactions.
Applications of Pentamethylphenyldisilane and Disilane Bridged Architectures in Advanced Materials
Optoelectronic Materials Based on Disilane (B73854) Units
The incorporation of disilane units into organic molecules has given rise to a novel class of materials with significant potential in optoelectronics. researchgate.netrsc.org These materials leverage the unique properties of the Si-Si bond to achieve functionalities that are often difficult to obtain with purely carbon-based systems. researchgate.net
Employing disilane (Si-Si) units is a highly effective and versatile strategy for finely tuning the photophysical properties of organic materials in both solution and solid states. rsc.orgresearchgate.netrsc.org Introducing Si-Si bonds into π-conjugated structures provides a method to adjust their electrochemical and photophysical characteristics. rsc.org This is because the structural characteristics of Si-Si single bonds are similar to C-C single bonds, but their electronic structure more closely resembles that of C=C double bonds due to a higher Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.netrsc.org
This unique electronic nature allows for the subtle manipulation of a luminogen's properties. chinesechemsoc.orgchinesechemsoc.org For instance, linking chromophores with oligosilanyl chains can manipulate their photophysical characteristics while retaining most of their original color, a significant advantage over traditional π-conjugation strategies that often cause large redshifts in luminescence. chinesechemsoc.orgchinesechemsoc.org Research on naphthalene-bridged disilanes has demonstrated that altering the side groups on the silicon atoms can change the material's photophysical properties. rsc.org Furthermore, studies on disilane-bridged donor-acceptor architectures have shown that substituents significantly affect the fluorescence and nonlinear optical properties of the compounds. researchgate.net
The enhanced performance of aryldisilane materials is largely attributed to a phenomenon known as σ–π conjugation. researchgate.net This is an electronic interaction between the Si-Si sigma (σ) orbital and the aryl pi (π) orbitals. chinesechemsoc.orgacs.org This conjugation extends the electronic system, similar to how a C=C double bond does, and is a key feature of these organosilicon compounds, along with their low ionization potentials and polarizable electronic structure. researchgate.netrsc.orgresearchgate.net
The presence of aromatic groups on the silicon atoms enhances this σ–π mixing, which increases the conjugation across the system and typically causes a red shift in UV absorption spectra. rsc.org This efficient σ–π conjugation can elevate the HOMO energy level of the molecule with little to no influence on the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The degree of this conjugation, and thus the resulting photophysical properties, can be dependent on the molecule's conformation, specifically the torsion angles around the Si-Si bond. rsc.org
| System Property | Si-Si σ Systems | C=C π Systems | Reference |
|---|---|---|---|
| Electronic Interaction | σ–π conjugation | π–π conjugation | u-tokyo.ac.jp |
| Transport Properties | Energy, charge, and electron transport | Energy, charge, and electron transport | u-tokyo.ac.jp |
| Structural Feature | Flexible, bulky linker | Rigid, planar linker | u-tokyo.ac.jp |
| HOMO Energy Level | High | Lower than Si-Si σ systems | researchgate.netrsc.org |
Disilane-bridged architectures are emerging as a significant class of multifunctional materials, finding applications as solid-state emitters and stimuli-responsive systems. researchgate.netrsc.org A major challenge in developing solid-state emitters is preventing luminescence quenching caused by intermolecular π-π stacking in the solid phase. The bulky structure of σ–π conjugated organosilicon molecules, including those with disilane linkers, helps to suppress these intermolecular interactions, thereby inhibiting non-radiative decay and enabling efficient solid-state emission. researchgate.netu-tokyo.ac.jp
These materials can be designed to be "stimuli-responsive," meaning their physical properties change in response to external triggers like light, heat, or electric fields. u-tokyo.ac.jp The flexibility of the disilane linker, combined with intramolecular charge transfer systems, can lead to functional properties such as aggregation-induced emission. u-tokyo.ac.jp The development of multifunctional stimuli-responsive materials, particularly those exhibiting properties like room-temperature phosphorescence (RTP), is a challenging but important area of materials science. rsc.org Disilane-based systems have been successfully applied as multifunctional emitters and in nonlinear optics. researchgate.netrsc.org
Role in the Synthesis of Functional Organic Materials
The synthesis of functional organic materials—materials designed with specific, high-value properties for applications in physics, biology, or chemistry—relies heavily on the strategic choice of synthetic methods and precursors. wiley.comdumelelab.com Disilane compounds like pentamethylphenyldisilane are instrumental in this process. The synthesis is the most powerful tool for fine-tuning the chemical and physical properties of organic materials to tailor them for specific applications. nih.gov
A key synthetic strategy involves the palladium-catalyzed coupling reaction of hydrosilanes with aryl iodides, which has been used to create various disilane-bridged donor-acceptor molecules in moderate yields. u-tokyo.ac.jp This method allows for the incorporation of the disilane unit into complex organic frameworks, imparting the unique functionalities associated with the Si-Si bond. rsc.orgu-tokyo.ac.jp The goal of such syntheses is to create π-conjugated systems with desirable optoelectronic properties for use in devices. osaka-u.ac.jp By carefully selecting the synthetic methodology, chemists can control the final structure and achieve materials for applications ranging from photovoltaics to sensors. wiley.comnih.gov Biomineralization-inspired synthesis is another emerging area that uses the functions of organic molecules to create advanced hybrid materials through environmentally friendly routes. rsc.org
Silicon-Based Materials for Advanced Technologies
Silicon-based technologies (SBTs) have expanded from specialized, high-performance niches into broad use across many industries, including coatings, ceramics, and energy storage. russoindustrial.ru Materials derived from organosilicon precursors like pentamethylphenyldisilane offer enhanced thermal stability, weather resistance, and unique electronic properties. russoindustrial.ruresearchgate.net
One major area of application is in protective coatings. Silanes and siloxanes are used as modifiers for organic resins or as primary binders, providing excellent UV and thermal stability, chemical resistance, and corrosion protection. russoindustrial.ru Another advanced application is in polymer-derived ceramics (PDCs). researchgate.net In this process, organosilicon polymers are shaped and then heated to high temperatures (pyrolysis) to form ceramic materials, such as those in the SiCN system, which exhibit exceptional thermomechanical properties and stability at temperatures up to 1500°C or even higher. researchgate.netgoogle.com
In the realm of energy, silicon-based materials are at the forefront of developing next-generation lithium-ion batteries. cenate.com Silicon has a much higher theoretical capacity for lithium than traditional graphite (B72142) anodes. Cenate has developed nano-fenced silicon composite materials that significantly boost energy density. cenate.com These advanced silicon anodes represent a critical platform for the growing electric vehicle (EV) market. cenate.com The development of such materials often begins with molecular precursors that are built into larger polymers or ceramic networks. researchgate.netgoogle.com
| Technology Area | Silicon-Based Material Application | Key Properties Conferred | Reference |
|---|---|---|---|
| Protective Coatings | Adhesion promoters, resin modifiers, binders | UV/thermal stability, corrosion resistance, hydrophobicity | russoindustrial.ru |
| High-Temperature Ceramics | Polymer-Derived Ceramics (PDCs) from polysilazanes | High thermal stability (up to 1500-2000°C), thermomechanical strength | researchgate.net |
| Energy Storage | Advanced silicon anodes for Li-ion batteries | High energy density, reduced carbon footprint | cenate.com |
| Forensics | Oligosilanyl-bridged BTPEs for fingerprint visualization | High lipophilicity, enhanced aggregation-induced emission | chinesechemsoc.org |
Future Directions and Emerging Research Frontiers in Pentamethylphenyldisilane Chemistry
Exploration of New Reaction Pathways and Catalytic Transformations
The known reactivity of pentamethylphenyldisilane, particularly its behavior under photolytic conditions to form reactive intermediates, lays the groundwork for exploring novel chemical transformations. acs.org A significant frontier is the development of new catalytic systems that can harness the unique properties of the silicon-silicon bond in a controlled and selective manner.
Future research will likely focus on:
Transition-Metal Catalysis: While photolysis provides a method for generating silylenes and other reactive species, transition-metal catalysis offers a powerful alternative for controlled bond activation. Inspired by the success of copper(I) catalysts in nucleophilic silylation reactions using other disilanes, a key goal is to develop specific catalysts for pentamethylphenyldisilane. hokudai.ac.jp This could enable a host of new reactions, such as catalyzed additions to unsaturated molecules or cross-coupling reactions. sigmaaldrich.com
Synergistic Catalysis: Combining different catalytic modes, such as photoredox and transition-metal catalysis, represents a promising strategy. beilstein-journals.org This dual approach could activate pentamethylphenyldisilane under mild conditions to generate radical intermediates, which can then be guided by a second catalyst to participate in complex bond-forming events. nih.gov
Computational Prediction: The use of computational models to predict new reaction pathways is becoming increasingly vital. sioc-journal.cn By simulating the interactions of pentamethylphenyldisilane with various catalysts and substrates, researchers can identify promising new transformations before attempting them in the lab, accelerating the pace of discovery.
Integration with Electrocatalytic Approaches for Organosilicon Synthesis
Electrosynthesis is emerging as a powerful and sustainable tool in modern chemistry, offering an alternative to traditional methods that often require harsh reagents. sioc-journal.cnrsc.org The integration of electrocatalytic techniques with organosilicon chemistry is a burgeoning field with significant potential. rsc.orgresearchgate.net
Although pioneering work on the electrochemical transformations of organosilicons occurred decades ago, recent advancements have renewed interest in this area. rsc.org Key future directions include:
Electrocatalytic Si-Si Cleavage: A major goal is the development of electrocatalytic methods for the cleavage of the Si-Si bond in disilanes like pentamethylphenyldisilane. beilstein-journals.org This would generate silyl (B83357) anions, cations, or radicals in a controlled manner, which can then be used in subsequent synthetic steps. beilstein-journals.org This approach avoids the use of stoichiometric chemical reductants or oxidants, aligning with the principles of green chemistry. sioc-journal.cn
Development of Mediator and Catalyst Systems: The success of electrocatalytic synthesis often hinges on the use of efficient mediators or catalysts that shuttle electrons between the electrode and the substrate. Research into discovering and optimizing molecular catalysts, such as specific transition-metal complexes or organic redox-active species, will be crucial for enabling efficient and selective transformations of pentamethylphenyldisilane. beilstein-journals.org
Synthesis of Complex Organosilicon Compounds: By mastering the electrocatalytic activation of disilanes, researchers can aim to synthesize highly functionalized and complex organosilicon molecules that are currently difficult to access. hokudai.ac.jp This includes the electrosynthesis of organosilanols and other valuable building blocks. rsc.org
Rational Design of Catalytic Systems using Quantum Chemical Calculations
Quantum chemical calculations have transitioned from being a tool for retrospective analysis to a predictive powerhouse for catalyst design. illinois.edursc.org This approach is particularly valuable in the complex landscape of organosilicon chemistry, where it can guide the development of new catalysts for reactions involving pentamethylphenyldisilane. hokudai.ac.jpakj.az
The rational design process involves several key aspects:
Mechanistic Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states and intermediates, and gain a deep understanding of how a catalyst functions. akj.az This insight is critical for optimizing existing catalysts and designing new ones.
Predictive Screening: Computational chemistry allows for the virtual screening of large libraries of potential catalysts, a process significantly faster than traditional experimental methods. kao.com By calculating key descriptors for each candidate, chemoinformatic workflows can build models that relate catalyst structure to experimental outcomes, thereby identifying the most promising candidates for synthesis and testing. illinois.edu
Catalyst Optimization: Quantum calculations have been successfully used to rationally design chiral catalysts for other organosilicon reactions. hokudai.ac.jp This same approach can be applied to develop highly selective catalysts for transformations of pentamethylphenyldisilane, enabling control over stereochemistry and regiochemistry.
| Computational Method | Application in Catalyst Design | Key Benefit |
|---|---|---|
| Density Functional Theory (DFT) | Calculating reaction energies and transition state structures. akj.az | Provides detailed mechanistic insight. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems by treating the active site with high accuracy and the surroundings with a simpler model. | Balances accuracy with computational cost for complex enzyme or solvated systems. |
| Chemoinformatics / QSAR | Building statistical models to relate catalyst structure to reactivity from large datasets. illinois.edu | Enables high-throughput virtual screening and prediction. illinois.edu |
| Neural Network Potentials | Accelerating molecular dynamics simulations to explore catalyst behavior over longer timescales. kao.com | Vastly reduces computational time compared to traditional quantum methods. kao.com |
Advanced Spectroscopic Characterization Techniques for Complex Systems
Understanding the intricate reaction pathways and identifying the transient, highly reactive intermediates generated from pentamethylphenyldisilane requires sophisticated analytical tools. While techniques like nanosecond laser flash photolysis have been instrumental, the future lies in applying a broader suite of advanced spectroscopic methods, often in combination, to gain a more complete picture. acs.org
Emerging frontiers in characterization include:
Multi-dimensional NMR Spectroscopy: Techniques like 2D NMR are invaluable for elucidating the precise structure of complex products and intermediates. numberanalytics.com For systems involving pentamethylphenyldisilane, this can help map out connectivity and stereochemistry in novel reaction products.
Advanced X-ray Methods: X-ray absorption and emission spectroscopy can provide detailed information about the electronic structure and local coordination environment of silicon atoms within catalysts or intermediates. nih.gov
Cryogenic Matrix Isolation: This technique allows for the trapping and spectroscopic study of highly reactive species, such as the silylenes formed from disilane (B73854) photolysis, at very low temperatures. nih.gov This enables direct characterization by methods like infrared spectroscopy. nih.gov
Integrated Approaches: The most powerful insights often come from combining multiple techniques. For example, coupling experimental NMR data with DFT calculations can provide definitive structural assignments and a deeper understanding of molecular conformations and interactions.
| Technique | Information Provided | Relevance to Pentamethylphenyldisilane Chemistry |
|---|---|---|
| Laser Flash Photolysis | Detection and kinetics of transient species. acs.org | Used to study the reactive intermediates from photolysis. acs.org |
| 2D Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity, and spatial arrangements. numberanalytics.com | Characterizing complex reaction products and stable intermediates. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of silicon atoms. nih.gov | Studying catalytic cycles and the structure of silicon-based materials. |
| Cryogenic Infrared (IR) Spectroscopy | Vibrational modes of trapped, highly reactive intermediates. nih.gov | Directly observing and identifying species like silylenes. nih.gov |
Interdisciplinary Research with Materials Science and Engineering
The chemistry of pentamethylphenyldisilane is not confined to fundamental reaction discovery; it is a vital component of an interdisciplinary bridge to materials science and engineering (MSE). unimelb.edu.auyale.edu In MSE, the goal is to design and create new materials with specific functions by controlling their structure at the molecular level. ip-paris.fr Organosilicon compounds, and the precursors used to make them, are central to this endeavor. polytechnique.edu
The future of pentamethylphenyldisilane in this context lies in its use as a specialized precursor molecule:
Precursors for Functional Materials: A precursor is a substance from which other materials are derived. reagent.co.uk Pentamethylphenyldisilane can act as a precursor for silicon-containing polymers, ceramics, or thin films. For instance, processes like chemical vapor deposition can utilize disilanes to create amorphous silicon layers for electronics and photovoltaics. sigmaaldrich.com
Designing Molecular Architecture: The specific structure of pentamethylphenyldisilane—with both methyl and phenyl groups—offers unique opportunities to tailor the properties of resulting materials. The phenyl group can introduce desirable electronic or structural properties, while the reactive Si-Si bond provides a handle for polymerization or surface functionalization. polytechnique.edu
Sustainable Materials: Interdisciplinary research aims to develop materials that are not only high-performing but also sustainable. unimelb.edu.auip-paris.fr The development of efficient catalytic or electrocatalytic methods to transform pentamethylphenyldisilane into useful materials contributes to this goal by reducing energy consumption and waste.
This collaborative approach, which combines the synthetic chemist's ability to create molecules with the materials scientist's focus on function and properties, is essential for translating fundamental discoveries in pentamethylphenyldisilane chemistry into real-world technological innovations. lancaster.ac.uk
Q & A
Basic Research Questions
Q. What are the established synthetic routes for pentamethylphenyl disilane, and what methodological considerations ensure high yield?
- Pentamethylphenyl disilane can be synthesized via reductive coupling of silyl chlorides (e.g., pentamethylphenylsilyl chloride) using sodium or other alkali metals. This method requires strict anhydrous conditions to prevent hydrolysis and side reactions. Post-synthesis purification via fractional distillation under inert gas (e.g., argon) is critical to isolate the product .
- Key parameters : Reaction temperature (typically 50–80°C), stoichiometric control of reducing agents, and solvent selection (e.g., THF or diethyl ether). Yield optimization may involve quenching unreacted sodium with ethanol followed by vacuum filtration.
Q. How can researchers confirm the structural integrity of pentamethylphenyl disilane after synthesis?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential to verify substitution patterns and Si–Si bond formation. For example, ²⁹Si NMR peaks for disilanes typically appear at δ −10 to −30 ppm .
- Mass spectrometry (MS) validates molecular weight (e.g., C₁₁H₂₂Si₂: theoretical m/z 226.1). Infrared (IR) spectroscopy identifies Si–H (2100–2200 cm⁻¹) and Si–C (1250–750 cm⁻¹) stretches .
Advanced Research Questions
Q. What experimental factors influence the thermal decomposition kinetics of pentamethylphenyl disilane in chemical vapor deposition (CVD)?
- Decomposition rates depend on temperature gradients (e.g., 500–700°C), pressure regimes (low-pressure vs. atmospheric CVD), and substrate interactions (e.g., silicon vs. graphene). For instance, disilane derivatives decompose exothermically, requiring precise temperature control to avoid amorphous silicon defects .
- Methodological recommendation : Use mass spectrometry-coupled CVD reactors to monitor Si₂H₆ depletion and Si deposition rates in real time. Compare with DFT simulations of bond dissociation energies .
Q. How can researchers resolve contradictions in reported Si–Si bond stability for aryl-substituted disilanes?
- Discrepancies often arise from steric effects (e.g., bulky pentamethylphenyl groups hindering hydrolysis) versus electronic effects (electron-withdrawing substituents weakening Si–Si bonds).
- Experimental approach : Conduct kinetic stability assays under controlled humidity and oxygen levels. Use X-ray photoelectron spectroscopy (XPS) to compare bond energies across derivatives .
Q. What safety protocols are critical for handling pentamethylphenyl disilane in high-temperature experiments?
- Key hazards : Pyrophoric reactivity (ignition upon air exposure) and toxic byproducts (e.g., SiO₂ nanoparticles).
- Mitigation strategies :
- Use Schlenk-line techniques for air-free transfers.
- Implement explosion-proof venting systems in CVD setups, as disilane’s lower flammability limit (LFL) is <1% in air .
- Equip labs with continuous gas monitors for Si₂H₆ leaks and fire suppression via nitrogen flooding .
Data Analysis and Interpretation
Q. How can computational methods enhance the design of pentamethylphenyl disilane-based precursors for semiconductor applications?
- Density Functional Theory (DFT) : Calculate adsorption energies on silicon/graphene surfaces to predict precursor efficiency. For example, the Perdew-Burke-Ernzerhof (PBE) functional in GGA models accurately describes Si–Si bond dissociation pathways .
- Molecular Dynamics (MD) : Simulate decomposition trajectories to optimize CVD parameters (e.g., residence time, gas flow rates) .
Q. What analytical techniques best quantify trace impurities in pentamethylphenyl disilane samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
